N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a useful research compound. Its molecular formula is C17H15ClN2O5 and its molecular weight is 362.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.0669493 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Toxicokinetics and Analytical Toxicology
A study by Richter et al. (2019) explored the in vitro toxicokinetics and analytical toxicology of novel NBOMe derivatives, highlighting the importance of understanding drug-drug interactions, individual polymorphisms, elimination routes, and the evaluation of targets for toxicological screening procedures (Richter et al., 2019).
Metabolism by Human P450s
Research by Hu and Kupfer (2002) delved into the metabolism of methoxychlor, an endocrine disruptor pesticide, by human cytochrome P450s, providing insights into pathways involving a novel catechol metabolite (Hu & Kupfer, 2002).
Anticancer Evaluation
Salahuddin et al. (2014) synthesized and characterized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for anticancer evaluation, providing a potential avenue for drug development (Salahuddin et al., 2014).
High-Performance Liquid Chromatography for Detection
Poklis et al. (2013) developed a high-performance liquid chromatography tandem mass spectrometry method for the determination of 2CC-NBOMe and 25I-NBOMe in human serum, illustrating the advancement in detection methods for novel psychoactive substances (Poklis et al., 2013).
Reductive Dechlorination of Methoxychlor
Yim et al. (2008) studied the reductive dechlorination of methoxychlor by the human intestinal bacterium Eubacterium limosum under anaerobic conditions, shedding light on the metabolic fate of methoxychlor and DDT in the human intestinal gut (Yim et al., 2008).
Enantioselective Metabolism
Another study by Hu and Kupfer (2002) on the enantioselective metabolism of methoxychlor, an endocrine disruptor pesticide, by human cytochromes P450, highlighted major differences in selective enantiomer formation by various P450 isoforms, indicating the complexity of metabolic pathways and their implications on toxicity and biological activity (Hu & Kupfer, 2002).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-23-13-5-3-11(18)7-12(13)20-17(22)16(21)19-8-10-2-4-14-15(6-10)25-9-24-14/h2-7H,8-9H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSQHBVTCXEBIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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